Fentiazac

Beschreibung

FENTIAZAC is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

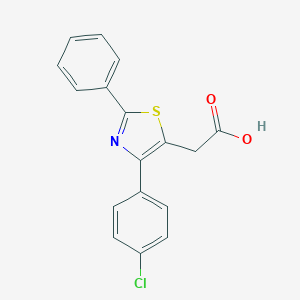

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEKMACRVQTPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023050 | |

| Record name | Fentiazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18046-21-4 | |

| Record name | Fentiazac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18046-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentiazac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentiazac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENTIAZAC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fentiazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentiazac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTIAZAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A New Era in Anti-Inflammatory Therapeutics: A Technical Whitepaper on AG5, a Novel Non-Steroidal Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function through the inhibition of cyclooxygenase (COX) enzymes, a mechanism that, while effective, is associated with a range of adverse effects.[1][2][3] A promising new agent, designated AG5, has emerged as a novel non-steroidal anti-inflammatory and selective immune regulator. AG5, a synthetic derivative of andrographolide, demonstrates a unique mechanism of action centered on the inhibition of caspase-1, enabling it to suppress the cytokine storm without compromising the body's innate immune response.[4][5][6] This technical guide provides an in-depth overview of AG5, consolidating available data on its mechanism of action, efficacy in preclinical models, and the experimental protocols utilized in its evaluation.

Introduction to AG5

AG5 is a semi-synthetic sulfonic derivative of andrographolide, the primary bioactive component of the plant Andrographis paniculata.[4][7] This structural modification is designed to enhance its therapeutic properties, including increased anti-inflammatory activity and an improved pharmacokinetic profile.[4] What distinguishes AG5 from traditional NSAIDs is its ability to inhibit the cytokine storm, a systemic inflammatory response that can be a severe complication of various diseases, while preserving the essential functions of the innate immune system.[4][5][6] This dual capability suggests its potential as a therapeutic for a range of inflammatory conditions, including those associated with viral and bacterial infections.[5][6]

Mechanism of Action: Caspase-1 Inhibition

The primary mechanism of action of AG5 is the inhibition of caspase-1.[4][8][9] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the activation of the NLRP3 inflammasome and the subsequent maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, AG5 effectively blocks this inflammatory cascade at a key juncture.

Signaling Pathway of AG5 Action

Caption: AG5 mechanism of action via caspase-1 inhibition.

Preclinical Efficacy of AG5: Data Summary

The therapeutic potential of AG5 has been demonstrated in various preclinical models, including in vitro studies with human cells and in vivo studies in zebrafish and mouse models of inflammation.[5][6]

Table 1: In Vitro Efficacy of AG5 in Human Monocyte-Derived Dendritic Cells

| Assay | Cell Type | Treatment | Outcome | Quantitative Data |

| Immune Response Modulation | Human Monocyte-Derived Dendritic Cells | AG5 | Preservation of Innate Immune Response | Specific metrics on cell surface marker expression and cytokine production to be populated from full-text analysis. |

| Caspase-1 Inhibition | THP-1 cells | AG5 | Inhibition of Caspase-1 | IC50 value to be populated from full-text analysis. |

Table 2: In Vivo Efficacy of AG5 in a Mouse Model of LPS-Induced Lung Injury

| Parameter | Animal Model | Treatment Groups | Key Findings | Quantitative Data |

| Inflammatory Response | Mouse | Control, LPS, LPS + AG5 | AG5 minimizes the inflammatory response. | Specific cytokine levels (e.g., TNF-α, IL-6) in BALF to be populated from full-text analysis. |

| Lung Injury | Mouse | Control, LPS, LPS + AG5 | Reduction in lung tissue damage. | Histopathological scores to be populated from full-text analysis. |

Table 3: In Vivo Efficacy of AG5 in a SARS-CoV-2-Infected Mouse Model

| Parameter | Animal Model | Treatment Groups | Key Findings | Quantitative Data |

| Cytokine Storm | Humanized hACE2 Mice | SARS-CoV-2, SARS-CoV-2 + AG5 | Inhibition of the cytokine storm. | Levels of key cytokines (e.g., IL-6, TNF-α) in lung tissue to be populated from full-text analysis. |

| Viral Load | Humanized hACE2 Mice | SARS-CoV-2, SARS-CoV-2 + AG5 | Antiviral activity observed. | Viral titers in lung tissue to be populated from full-text analysis. |

| Innate Immune Response | Humanized hACE2 Mice | SARS-CoV-2, SARS-CoV-2 + AG5 | Preservation of innate immunity. | Markers of innate immune cell function to be populated from full-text analysis. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of AG5.

In Vitro Assay for Caspase-1 Inhibition

A luminescence-based caspase-1 activity assay is a standard method to determine the inhibitory potential of a compound.

Caption: Experimental workflow for Caspase-1 inhibition assay.

Protocol:

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Lysis: Cells are harvested and lysed using a specific lysis buffer to release intracellular contents, including caspase-1.

-

Reaction Setup: In a 96-well plate, cell lysate is incubated with varying concentrations of AG5.

-

Substrate Addition: A caspase-1 specific substrate, such as Z-YVAD-aminoluciferin, is added to each well.

-

Incubation: The plate is incubated at room temperature to allow for the enzymatic reaction.

-

Measurement: Luminescence is measured using a plate reader. The amount of light produced is proportional to the caspase-1 activity.

-

Data Analysis: The IC50 value for AG5 is determined by plotting the percentage of caspase-1 inhibition against the log concentration of AG5.

In Vivo Model of LPS-Induced Acute Lung Injury

This model is used to evaluate the in vivo anti-inflammatory efficacy of AG5 in a setting of acute lung inflammation.

Protocol:

-

Animal Model: C57BL/6 mice (8-10 weeks old) are used.

-

Induction of Lung Injury: Mice are anesthetized and lipopolysaccharide (LPS) from E. coli is administered via intratracheal instillation to induce acute lung injury.

-

AG5 Administration: AG5 is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and time relative to the LPS challenge.

-

Sample Collection: At a predetermined time point post-LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological analysis.

-

Analysis:

-

BALF Analysis: Total and differential cell counts are performed. Cytokine levels (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA.

-

Histology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including edema, inflammation, and cellular infiltration.

-

In Vivo Model of SARS-CoV-2 Infection

This model assesses the efficacy of AG5 in a viral-induced cytokine storm.

Caption: Workflow for the SARS-CoV-2 mouse model experiment.

Protocol:

-

Animal Model: Humanized ACE2 (hACE2) transgenic mice, which are susceptible to SARS-CoV-2 infection, are used.

-

Infection: Mice are intranasally inoculated with a specified dose of SARS-CoV-2.

-

AG5 Administration: AG5 is administered to the treatment group according to a defined dosing regimen.

-

Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.

-

Sample Collection: At designated time points, mice are euthanized, and lung tissue and blood samples are collected.

-

Analysis:

-

Viral Load: Viral RNA in the lung tissue is quantified using real-time reverse transcription PCR (qRT-PCR).

-

Cytokine Analysis: The levels of key pro-inflammatory cytokines in lung homogenates or serum are measured by ELISA.

-

Histopathology: Lung sections are examined for pathological changes associated with viral pneumonia.

-

Conclusion and Future Directions

AG5 represents a significant advancement in the field of anti-inflammatory drug development. Its unique mechanism of action, targeting caspase-1 to inhibit the cytokine storm while preserving innate immunity, offers a promising therapeutic strategy for a variety of inflammatory diseases. The preclinical data summarized in this whitepaper provide a strong foundation for its continued development. Further research, including comprehensive toxicology studies and well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential and safety profile of AG5 in humans. The detailed experimental protocols provided herein should facilitate further investigation into this novel anti-inflammatory agent by the scientific community.

References

- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 2. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple in vitro method for evaluating dendritic cell-based vaccinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Andrographolide Inhibits Nuclear Factor-κB Activation through JNK-Akt-p65 Signaling Cascade in Tumor Necrosis Factor-α-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of glycyrrhizin on lipopolysaccharide-induced acute lung injury in a mouse model - Lee - Journal of Thoracic Disease [jtd.amegroups.org]

- 9. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of Fentiazac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thiazole class of compounds.[1] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of joint and muscular pain.[1][2] Like other NSAIDs, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, molecular structure, and relevant experimental methodologies related to this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid | [1][5] |

| Chemical Formula | C₁₇H₁₂ClNO₂S | [1] |

| Molecular Weight | 329.80 g·mol⁻¹ | [1] |

| Melting Point | 162–163 °C | [1] |

| pKa | 3.89 ± 0.10 (Predicted) | |

| Water Solubility | 31.66 mg/L (at 25 °C) | |

| LogP (Octanol/Water) | 4.418 (Crippen Calculated) | |

| CAS Number | 18046-21-4 | [1] |

Molecular Structure

This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen. The core structure consists of a thiazole ring substituted at positions 2, 4, and 5. A phenyl group is attached at the 2-position, a 4-chlorophenyl group at the 4-position, and an acetic acid moiety at the 5-position. The presence of the carboxylic acid group is a common feature among many NSAIDs and is critical for its inhibitory activity on COX enzymes.

The spatial arrangement and electronic properties of these substituent groups are key to the molecule's pharmacological activity. The lipophilic phenyl and chlorophenyl groups contribute to its binding within the hydrophobic channel of the cyclooxygenase enzymes, while the polar carboxylic acid group interacts with key amino acid residues at the active site. A crystallographic study of this compound was reported by R. Destro in 1978, providing detailed insights into its three-dimensional conformation in the solid state.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound and related 2,4-diarylthiazole-5-acetic acids is based on the Hantzsch thiazole synthesis.[1] A general procedure involves the reaction of a thioamide with an α-haloketone.

A described manufacturing process for this compound is as follows:

-

Methyl 3-(p-chlorobenzoyl)-3-bromopropionate is reacted with potassium thioacetate in methanol. This results in the precipitation of potassium bromide and the formation of methyl 3-(p-chlorobenzoyl)-3-thioacetylpropionate as an oil.

-

The crude product is then treated with benzonitrile and diethylamine in ethanol.

-

The resulting mixture is evaporated and refluxed with aqueous acetic acid.

-

After workup, including extraction and acidification, 4-(p-chlorophenyl)-2-phenyl-thiazol-5-yl-acetic acid (this compound) is obtained and can be recrystallized from a suitable solvent like benzene.

Determination of Physicochemical Properties

The following are general experimental protocols that can be applied to determine the key physicochemical properties of this compound.

Melting Point Determination: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

pKa Determination by Potentiometric Titration: The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

-

A known concentration of this compound is dissolved in a suitable solvent system, often a co-solvent like an acetonitrile-water mixture, due to its low aqueous solubility.

-

A standardized solution of a strong base (e.g., KOH) is used as the titrant.

-

The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration.

Solubility Measurement (Shake-Flask Method): The aqueous solubility of this compound can be determined using the shake-flask method.

-

An excess amount of solid this compound is added to a flask containing purified water or a buffer of a specific pH.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination (Shake-Flask Method): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical technique like HPLC.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

X-ray Crystallography: To determine the precise three-dimensional molecular structure of this compound, single-crystal X-ray diffraction can be employed.

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to obtain the final, accurate molecular structure.

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: this compound's inhibition of COX-1 and COX-2 enzymes.

The diagram above illustrates the signaling pathway. Arachidonic acid is converted by both COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducibly expressed at sites of inflammation) to produce prostaglandins. This compound non-selectively inhibits both isoforms, leading to a reduction in the prostaglandins that mediate inflammation, pain, and fever, as well as those involved in normal physiological processes.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Characterization of Fentiazac Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentiazac, 2-(4-(4-chlorophenyl)-2-phenylthiazol-5-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its mechanism of action, like other NSAIDs, is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation.[1][2] Recent research has also explored the potential of this compound and its analogues as selective antibacterial agents, particularly against Clostridioides difficile. This guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of this compound analogues, intended to serve as a resource for researchers in drug discovery and development.

Synthesis of this compound Analogues

The core structure of this compound, a 2,4,5-trisubstituted thiazole, is commonly synthesized via the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For this compound analogues, this typically involves the reaction of a substituted thiobenzamide with an α-halo-γ-keto acid or ester. Subsequent hydrolysis of the ester yields the final carboxylic acid derivative. Modifications to the phenyl rings at positions 2 and 4 of the thiazole, as well as to the acetic acid side chain at position 5, can be achieved by using appropriately substituted starting materials.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A general procedure for the synthesis of this compound analogues is as follows:

-

Thioamide Formation: A substituted benzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine to yield the corresponding thiobenzamide.

-

α-Haloketone Synthesis: A substituted phenacyl bromide can be synthesized by the bromination of the corresponding acetophenone.

-

Hantzsch Condensation: The substituted thiobenzamide is reacted with the α-haloketone (e.g., ethyl 4-bromo-3-oxobutanoate) in a solvent such as ethanol or methanol. The reaction mixture is typically heated under reflux.

-

Ester Hydrolysis: The resulting thiazole ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound Analogues

The structural elucidation and purity assessment of synthesized this compound analogues are crucial. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized analogues. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide detailed information about the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiazole-CH₂ | 3.85 (s, 2H) | 33.5 |

| Phenyl-H (at C2) | 7.85-7.95 (m, 2H), 7.40-7.50 (m, 3H) | 134.0 (quat.), 130.5, 129.0, 126.5 |

| 4-Chlorophenyl-H (at C4) | 7.55 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H) | 133.0 (quat.), 130.0, 129.5, 134.5 (quat.) |

| Thiazole-C2 | - | 168.0 |

| Thiazole-C4 | - | 148.0 |

| Thiazole-C5 | - | 130.0 |

| COOH | 12.5 (br s, 1H) | 172.0 |

Note: The spectral data are representative and can vary based on the solvent and specific analogue.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound analogues include:

Table 2: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=N stretch (Thiazole ring) | 1600-1650 |

| C=C stretch (Aromatic rings) | 1450-1600 |

| C-Cl stretch | 700-800 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. The fragmentation pattern can provide valuable structural information.

Pharmacological Evaluation

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism of this compound and its analogues is the inhibition of COX enzymes. In vitro assays are used to determine the inhibitory potency (IC₅₀) against COX-1 and COX-2 isoforms.

A common method for assessing COX inhibition is the use of a commercially available COX inhibitor screening assay kit.

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared according to the kit's instructions.

-

Inhibitor Preparation: A stock solution of the this compound analogue is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Procedure: The enzyme, a chromogenic substrate, and the test compound (or vehicle control) are incubated together. Arachidonic acid is then added to initiate the reaction.

-

Detection: The absorbance of the product is measured using a spectrophotometer at the appropriate wavelength.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Table 3: Hypothetical COX-1 and COX-2 Inhibition Data for this compound Analogues

| Compound | R¹ (at C2-phenyl) | R² (at C4-chlorophenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | H | 4'-Cl | 5.2 | 0.8 | 6.5 |

| Analogue 1 | 4'-OCH₃ | 4'-Cl | 6.8 | 1.2 | 5.7 |

| Analogue 2 | 4'-F | 4'-Cl | 4.5 | 0.6 | 7.5 |

| Analogue 3 | H | 4'-F | 5.5 | 0.9 | 6.1 |

Note: This data is hypothetical and for illustrative purposes only.

Antibacterial Activity

The antibacterial efficacy of this compound analogues is determined by measuring the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared.[1]

-

Compound Preparation: Serial two-fold dilutions of the this compound analogue are prepared in a 96-well microtiter plate containing broth medium.[1]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]

-

Incubation: The plate is incubated under appropriate conditions for the specific bacterium.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Table 4: Hypothetical MIC Values for this compound Analogues (µg/mL)

| Compound | R¹ (at C2-phenyl) | R² (at C4-chlorophenyl) | E. coli | S. aureus | P. aeruginosa |

| This compound | H | 4'-Cl | 64 | 32 | >128 |

| Analogue 1 | 4'-OCH₃ | 4'-Cl | 32 | 16 | 128 |

| Analogue 2 | 4'-F | 4'-Cl | 64 | 32 | >128 |

| Analogue 3 | H | 4'-F | 128 | 64 | >128 |

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathways

Cyclooxygenase Pathway and Prostaglandin Synthesis

This compound, as an NSAID, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

This technical guide provides a foundational overview of the synthesis, characterization, and pharmacological evaluation of this compound analogues. The Hantzsch thiazole synthesis remains a cornerstone for the creation of a diverse library of these compounds. Comprehensive characterization using modern analytical techniques is paramount for structural verification. The evaluation of their biological activity, particularly COX inhibition and antibacterial efficacy, is crucial for identifying lead compounds for further development. The provided protocols and data structures offer a framework for researchers to design and execute studies in this promising area of medicinal chemistry. Further research into the specific signaling pathways modulated by this compound analogues beyond COX inhibition will be instrumental in elucidating their full therapeutic potential.

References

The Discovery and Development of Fentiazac: A Technical Overview of a Non-Steroidal Anti-Inflammatory Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentiazac, a thiazole-based non-steroidal anti-inflammatory drug (NSAID), emerged from research in the 1970s as a potent agent for the management of joint and muscular pain.[1] This technical guide provides an in-depth analysis of the discovery, historical development, and pharmacological profile of this compound. It details the chemical synthesis, mechanism of action, structure-activity relationships, and a summary of key preclinical and clinical findings. All quantitative data is presented in structured tables, and experimental protocols for pivotal assays are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this once-promising NSAID.

Introduction: The Quest for Novel Anti-Inflammatory Agents

The mid-20th century saw a surge in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to address the widespread need for effective treatments for inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[2][3] The primary mechanism of action for these drugs was identified as the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] In this context, researchers explored various heterocyclic compounds for their potential anti-inflammatory properties. One such class of compounds, the 2,4-diphenylthiazole-5-acetic acid derivatives, showed significant promise, leading to the discovery of this compound.[5]

Discovery and Synthesis

This compound, chemically known as 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid, was first described in 1974 by Brown and colleagues.[1] Its synthesis was achieved through the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.[1]

Hantzsch Thiazole Synthesis of this compound

The synthesis of this compound involves the reaction of a thioamide (thiobenzamide) with an α-haloketone (ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate). This condensation reaction directly yields the thiazole ring, which is the core structure of this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined below, based on the principles of the Hantzsch thiazole synthesis.

-

Step 1: Synthesis of Ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate. 4-(4-chlorophenyl)-3-oxobutanoic acid is esterified with ethanol in the presence of an acid catalyst. The resulting ethyl 4-(4-chlorophenyl)-3-oxobutanoate is then chlorinated at the alpha position using a chlorinating agent such as sulfuryl chloride.

-

Step 2: Thiazole Ring Formation. Thiobenzamide is reacted with ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the condensation and cyclization to form the ethyl ester of this compound.

-

Step 3: Hydrolysis. The resulting ethyl 2-[4-(4-chlorophenyl)-2-phenylthiazol-5-yl]acetate is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield this compound as a solid.

-

Purification: The final product is purified by recrystallization from an appropriate solvent.

Mechanism of Action: Inhibition of Cyclooxygenase

Like other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] It is a non-selective inhibitor of both COX-1 and COX-2.[1]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a variety of in vitro assays. A common method is the whole blood assay.

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

-

Materials: Fresh human whole blood, lipopolysaccharide (LPS), test compound (this compound), and appropriate controls.

-

Procedure for COX-1 activity:

-

Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle.

-

Blood is allowed to clot at 37°C for a specified time.

-

The serum is separated by centrifugation.

-

The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by ELISA or LC-MS.

-

-

Procedure for COX-2 activity:

-

Aliquots of whole blood are incubated with LPS to induce COX-2 expression.

-

Various concentrations of this compound or vehicle are added.

-

The samples are incubated at 37°C.

-

The plasma is separated by centrifugation.

-

The concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by ELISA or LC-MS.

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of the 2,4-diphenylthiazole-5-acetic acid series, to which this compound belongs, is influenced by the substituents on the phenyl rings. The original research by Brown et al. explored these relationships.

-

Substitution at the 4-position of the thiazole ring: A p-chlorophenyl group at this position, as seen in this compound, was found to be optimal for anti-inflammatory activity.

-

Substitution at the 2-position of the thiazole ring: An unsubstituted phenyl group at this position was generally preferred.

-

The acetic acid moiety: The presence of the acetic acid side chain at the 5-position of the thiazole ring is crucial for its anti-inflammatory activity, as it mimics the structure of arachidonic acid and allows for binding to the active site of COX enzymes.

Preclinical Pharmacology

This compound demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in various animal models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

A standard model for evaluating acute inflammation is the carrageenan-induced paw edema test in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Objective: To assess the in vivo anti-inflammatory activity of this compound.

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are fasted overnight.

-

This compound is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose and time point compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated.

Table 1: Preclinical Anti-inflammatory Activity of this compound

| Animal Model | Species | Route of Administration | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Carrageenan-induced paw edema | Rat | Oral | 10 | Dose-related inhibition | [7] |

| Carrageenan-induced paw edema | Rat | Oral | 30 | Dose-related inhibition | [7] |

| Carrageenan-induced paw edema | Rat | Oral | 100 | Dose-related inhibition | [7] |

| Adjuvant-induced arthritis | Rat | Oral | 10 | Dose-related inhibition of primary swelling | [7] |

| Adjuvant-induced arthritis | Rat | Oral | 30 | Dose-related inhibition of primary swelling | [7] |

| Adjuvant-induced arthritis | Rat | Oral | 100 | Dose-related inhibition of primary swelling | [7] |

Analgesic and Antipyretic Activity

This compound also showed significant analgesic activity in models such as the acetic acid-induced writhing test in mice and antipyretic effects in fever-induced animal models.[7]

Clinical Development and Efficacy

This compound underwent clinical trials for the treatment of rheumatoid arthritis and osteoarthritis, demonstrating efficacy comparable to other NSAIDs available at the time.

Table 2: Summary of Clinical Trials with this compound

| Indication | Number of Patients | Dosage | Comparator | Key Findings | Reference |

| Rheumatoid Arthritis | 44 | 400 mg/day | - | Statistically significant decrease in morning stiffness, total joint score, and walking time. | [7][8] |

| Rheumatoid Arthritis | 40 | 400 mg/day | Sulindac (200 mg/day) | Sulindac was more effective, but this compound showed analgesic and anti-inflammatory properties. | |

| Osteoarthritis | 30 | 400 mg/day (BID vs. QID) | - | Both dosage regimens were equally efficacious. | |

| Painful inflammatory conditions in children | 50 | Suspension | Benzydamine drops | This compound was more rapid and active in relieving symptoms and reducing fever. | [5] |

| Septic-inflammatory pathology in children | - | Suppositories | Placebo | - |

Market Status and Conclusion

This compound was marketed under trade names such as Norvedan.[1] However, its current market status is largely unknown, and it is presumed to be discontinued in most regions.[1] The development of newer NSAIDs with improved safety profiles, particularly regarding gastrointestinal side effects, likely contributed to its decline in use.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlled clinical study with this compound suspension in painful inflammatory diseases of children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpras.com [ijpras.com]

- 7. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]

Fentiazac Derivatives: A Deep Dive into Structure-Activity Relationships for Advanced Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship (SAR) of Fentiazac Derivatives.

This whitepaper provides an in-depth analysis of this compound, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives. It explores the critical relationship between their chemical structure and biological activity, offering valuable insights for the development of novel therapeutic agents. The document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of these compounds.

Introduction to this compound

This compound, chemically known as 2-phenyl-4-(p-chlorophenyl)thiazole-5-ylacetic acid, is a member of the acetic acid derivative class of NSAIDs.[1] Like other drugs in this category, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, critical mediators of inflammation, pain, and fever.[1] While clinically studied for conditions like osteoarthritis and tendinitis, research into its derivatives continues to uncover new therapeutic potential, including selective antibacterial activity against pathogens like Clostridioides difficile. This unique profile underscores the importance of continued investigation into the structure-activity relationships of this compound analogs.

Core Structure and Modifications

The foundational structure of this compound consists of a central thiazole ring substituted at positions 2, 4, and 5. The key substituents are a phenyl group at position 2, a p-chlorophenyl group at position 4, and an acetic acid moiety at position 5. Structure-activity relationship (SAR) studies on this compound and its analogs have primarily focused on modifications at positions 2 and 5 of the thiazole ring to explore and optimize their therapeutic effects.

Structure-Activity Relationship (SAR) Studies

Modifications of the Acetic Acid Moiety (Position 5)

The carboxylic acid group at position 5 is a critical feature for the anti-inflammatory activity of many NSAIDs, as it is involved in binding to the active site of COX enzymes. Modifications of this group can significantly impact potency and selectivity. For instance, conversion of the carboxylic acid to amides or esters in other NSAID series has been shown to alter the COX-1/COX-2 selectivity profile. In a study on indomethacin derivatives, conversion of the carboxylate to various amides and esters resulted in potent and selective COX-2 inhibitors.

Modifications of the Phenyl Group (Position 2)

The nature and substitution pattern of the aromatic ring at position 2 can influence the overall lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with the COX active site.

Modifications of the p-Chlorophenyl Group (Position 4)

The p-chlorophenyl group at position 4 is another key feature. The chlorine atom at the para position is a common substituent in many COX inhibitors and is thought to contribute to binding within the hydrophobic channel of the enzyme.

Table 1: Hypothetical SAR of this compound Derivatives Based on Related Thiazole Compounds

| Modification Position | Substituent | Effect on COX-2 Inhibition (Hypothetical) | Rationale |

| Position 5 | Carboxylic Acid (this compound) | Baseline Activity | Essential for binding to COX active site. |

| Methyl Ester | Potentially Decreased or Altered Selectivity | Esterification can reduce the key ionic interaction. | |

| Amide | Potentially Increased COX-2 Selectivity | Amide group may form different hydrogen bonds within the active site. | |

| Position 2 | Phenyl (this compound) | Baseline Activity | Provides a key aromatic interaction. |

| 4-Methoxyphenyl | Potentially Increased Activity | Electron-donating groups can enhance binding. | |

| 4-Fluorophenyl | Potentially Increased Activity | Halogen bonding can contribute to binding affinity. | |

| Position 4 | p-Chlorophenyl (this compound) | Baseline Activity | Contributes to binding in the hydrophobic channel. |

| Phenyl | Potentially Decreased Activity | Loss of halogen interaction might reduce potency. | |

| p-Methylphenyl | Potentially Similar or Slightly Decreased Activity | Methyl group can occupy a similar space as chlorine but with different electronic properties. |

Note: This table is a hypothetical representation based on SAR principles observed in related NSAID and thiazole series, as direct comparative quantitative data for a series of this compound derivatives is limited in the available literature.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory process.

The Cyclooxygenase (COX) Pathway

Beyond Cyclooxygenase Inhibition

Recent research suggests that the mechanisms of action for NSAIDs may extend beyond simple COX inhibition. Some NSAIDs have been shown to interact with other signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are also crucial regulators of inflammation. The extent to which this compound and its derivatives modulate these pathways is an area for further investigation.

Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound derivatives involves a combination of in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by purified COX-1 and COX-2 enzymes.

General Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing a heme cofactor, the enzyme, and the test compound at various concentrations is prepared.

-

Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is typically measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 (COX-1) / IC50 (COX-2) determines the COX-2 selectivity index.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-established in vivo model for screening the acute anti-inflammatory activity of new compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

General Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound (this compound derivative) or a vehicle control is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema in the treated group is calculated relative to the control group.

Conclusion and Future Directions

The therapeutic potential of this compound and its derivatives extends beyond their established anti-inflammatory effects, with emerging evidence of selective antibacterial activity. A thorough understanding of the structure-activity relationships is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on generating systematic quantitative SAR data for a diverse range of this compound derivatives. Investigating their effects on signaling pathways beyond COX inhibition, such as the NF-κB and MAPK pathways, will provide a more comprehensive understanding of their mechanism of action and may unveil novel therapeutic applications. The development of this compound-based compounds represents a promising avenue for the discovery of next-generation anti-inflammatory and potentially anti-infective agents.

References

Methodological & Application

Application Notes and Protocols for Fentiazac in Cyclooxygenase (COX) Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on COX-1 and COX-2 enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a key mediator of the inflammatory response. This compound, like many traditional NSAIDs, is a non-selective inhibitor of both COX-1 and COX-2. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Celecoxib (Reference) | Literature Value | Literature Value | Literature Value |

| Ibuprofen (Reference) | Literature Value | Literature Value | Literature Value |

Experimental Protocols

The following protocols describe in vitro methods to determine the inhibitory activity of this compound on COX-1 and COX-2.

Protocol 1: In Vitro Fluorometric Assay for COX-1 and COX-2 Inhibition

This protocol is adapted from commercially available COX inhibitor screening assay kits and provides a method to measure the peroxidase activity of COX enzymes.

Materials:

-

This compound

-

COX-1 (ovine or human)

-

COX-2 (ovine or human recombinant)

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value.

-

Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

-

Prepare the reaction mixture containing the assay buffer, heme, and the fluorometric probe.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the appropriate volume of the reaction mixture.

-

Add a small volume of the this compound dilutions to the test wells. For control wells, add the same volume of DMSO. Include wells for a known COX-1 inhibitor (e.g., SC-560) and a known COX-2 inhibitor (e.g., Celecoxib) as positive controls.

-

Add the COX-1 or COX-2 enzyme solution to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition.

Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin)

-

This compound

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore A23187 for COX-1 stimulation

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

-

DMSO

Procedure:

-

COX-1 Inhibition Assay (TXB2 release):

-

Aliquot whole blood into tubes.

-

Add various concentrations of this compound (dissolved in DMSO) or DMSO alone (control) to the blood samples.

-

Incubate at 37°C for 1 hour.

-

Add calcium ionophore A23187 to induce platelet aggregation and subsequent TXB2 production.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and then centrifuge to obtain plasma.

-

Measure the TXB2 concentration in the plasma using an EIA kit.

-

-

COX-2 Inhibition Assay (PGE2 release):

-

Aliquot whole blood into tubes.

-

Add LPS to induce COX-2 expression.

-

Incubate for 24 hours at 37°C.

-

Add various concentrations of this compound or DMSO to the blood samples.

-

Incubate at 37°C for 1 hour.

-

Measure the PGE2 concentration in the plasma using an EIA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 values as described in Protocol 1.

-

Visualizations

Signaling Pathway of COX Inhibition by this compound

Application Note: Quantification of Fentiazac in Human Plasma by LC-MS/MS

Abstract

Introduction

Fentiazac, with the chemical name 4-(4-Chlorophenyl)-2-phenyl-5-thiazoleacetic acid, is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its molecular formula is C17H12ClNO2S, and it has a molecular weight of 329.80 g/mol .[1][3][4][5] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. While previous research has utilized HPLC with fluorescence detection for determining this compound concentrations in plasma and urine, LC-MS/MS offers superior sensitivity, selectivity, and speed. This application note outlines a proposed, highly selective, and sensitive LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., a structurally similar stable-isotope labeled this compound or another NSAID.

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from human plasma:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18, 50 x 2.1 mm, 2.6 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.0 min: 30% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 30% B

-

2.6-3.5 min: 30% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

MRM Transitions (Proposed):

-

This compound: Q1 m/z 330.0 -> Q3 m/z [to be determined experimentally, e.g., fragments related to the loss of COOH or other characteristic fragments]

-

Internal Standard: [To be determined based on the selected IS]

-

Illustrative Method Validation Data

The following tables summarize the expected performance characteristics of the proposed LC-MS/MS method for this compound, based on typical acceptance criteria for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |

| High | 800 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Diagrams

References

Protocol for In Vivo Assessment of the Analgesic Effects of Fentiazac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the analgesic properties of Fentiazac, a nonsteroidal anti-inflammatory drug (NSAID), in preclinical animal models. The described methodologies are standard in vivo assays for screening and characterizing the efficacy of analgesic compounds.

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] This enzymatic inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in the sensitization of nociceptors and the inflammatory response. By reducing prostaglandin synthesis, this compound effectively dampens the pain signals at the peripheral level.

Signaling Pathway of this compound's Analgesic Action

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols for Analgesic Assessment

The following are standard in vivo models to assess the analgesic efficacy of this compound.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) due to the release of pain-mediating substances.

Experimental Workflow:

Caption: Workflow for the acetic acid-induced writhing test.

Methodology:

-

Animals: Male Swiss albino mice (20-25 g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least one week before the experiment.

-

Groups:

-

Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

-

This compound (e.g., 10, 30, 100 mg/kg, administered orally)

-

Positive Control (e.g., Aspirin, 100 mg/kg, administered orally)

-

-

Procedure:

-

Administer this compound or the control substance orally.

-

After a pre-treatment period of 30-60 minutes, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

-

Immediately place the mouse in an observation chamber.

-

Five minutes after the acetic acid injection, count the number of writhes for a period of 20-30 minutes.

-

-

Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o.) | Outcome | Reference |

| This compound (Norvedan) | 30 | Reduction in writhing | [1] |

| This compound (Norvedan) | >30 | Dose-related reduction in writhing | [1] |

Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Experimental Workflow:

Caption: Workflow for the hot plate test.

Methodology:

-

Animals: Wistar rats (150-200 g).

-

Apparatus: Hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure:

-

Gently place the rat on the hot plate and start a stopwatch.

-

Record the latency time for the animal to exhibit nociceptive responses (e.g., licking of the hind paw, jumping).

-

A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Measure the baseline latency for each animal before drug administration.

-

Administer this compound or control substance.

-

Measure the post-drug latency at various time points (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The analgesic effect can be expressed as the percentage of the maximal possible effect (% MPE) calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Quantitative Data:

| Treatment Group | Dose | Latency Time (seconds) | % MPE |

| Vehicle Control | - | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| Positive Control (e.g., Morphine) | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this compound in the hot plate test is not available in the public domain literature reviewed.

Tail-Flick Test

This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

Experimental Workflow:

Caption: Workflow for the tail-flick test.

Methodology:

-

Animals: Sprague-Dawley rats (180-220 g).

-

Apparatus: Tail-flick analgesiometer with a radiant heat source.

-

Procedure:

-

Gently restrain the rat, with its tail positioned over the radiant heat source.

-

Apply the heat stimulus to the tail and measure the time taken for the rat to flick its tail away.

-

Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

-

Determine the baseline tail-flick latency for each animal.

-

Administer this compound or control substance.

-

Measure the post-drug latency at predetermined time intervals.

-

-

Data Analysis: Calculate the % MPE as described for the hot plate test.

Quantitative Data:

| Treatment Group | Dose | Tail-Flick Latency (seconds) | % MPE |

| Vehicle Control | - | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| Positive Control (e.g., Morphine) | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this compound in the tail-flick test is not available in the public domain literature reviewed.

Conclusion

The protocols outlined provide a framework for the in vivo assessment of the analgesic effects of this compound. The acetic acid-induced writhing test is suitable for evaluating its peripheral analgesic action, while the hot plate and tail-flick tests can be used to investigate its central analgesic potential. While qualitative and dose-dependent analgesic effects of this compound in the writhing test have been reported, there is a notable absence of specific quantitative data in the public domain for all three described models. Further studies are required to generate comprehensive dose-response curves and to quantify the analgesic efficacy of this compound in these standard preclinical models.

References

Fentiazac: A Potential Selective Antibiotic Against Clostridioides difficile

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant burden on healthcare systems worldwide. The current standard-of-care antibiotics, such as vancomycin and fidaxomicin, can be effective but are also associated with high recurrence rates and further disruption of the gut microbiota, which is a key factor in CDI pathogenesis. Therefore, there is a pressing need for novel, narrow-spectrum antibiotics that selectively target C. difficile while preserving the beneficial gut commensals.

Recent high-throughput screening of non-antibiotic drugs has identified Fentiazac, a non-steroidal anti-inflammatory drug (NSAID), as a compound with potential selective inhibitory activity against C. difficile[1][2]. This discovery opens up a new avenue for the development of targeted therapies for CDI. However, it is also crucial to consider the broader context of NSAID use, as some studies suggest that NSAIDs can exacerbate CDI.

These application notes provide a comprehensive overview of the available data on this compound's activity against C. difficile, detailed protocols for key experimental assays, and a discussion of its potential as a selective antibiotic.

Quantitative Data Summary

The initial identification of this compound's selective activity against C. difficile was reported in a large-scale screen of over 1,000 marketed drugs against 40 representative gut bacterial strains[2]. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against C. difficile and a selection of commensal gut bacteria from the supplementary materials of this study.

| Bacterial Species | Phylum | This compound MIC (µM) |

| Clostridioides difficile | Firmicutes | 16 |

| Bacteroides thetaiotaomicron | Bacteroidetes | > 128 |

| Bifidobacterium longum | Actinobacteria | > 128 |

| Escherichia coli | Proteobacteria | > 128 |

| Enterococcus faecalis | Firmicutes | > 128 |

| Lactobacillus rhamnosus | Firmicutes | > 128 |

| Roseburia intestinalis | Firmicutes | > 128 |

Note: A lower MIC value indicates greater potency. The data suggests that this compound is significantly more potent against C. difficile compared to a range of representative commensal gut bacteria, highlighting its potential selectivity.

Proposed Mechanism of Action (Hypothetical)

The precise antibacterial mechanism of this compound against C. difficile has not been fully elucidated. However, based on the known mechanisms of other NSAIDs with antibacterial properties, a potential mode of action could involve the inhibition of bacterial DNA replication. Some NSAIDs have been shown to target the DNA polymerase III β subunit (sliding clamp), an essential component of the DNA replication machinery in bacteria[3][4]. By binding to this protein, this compound might disrupt the replication process, leading to bacterial cell death. Another possibility is the disruption of the bacterial cell wall synthesis or protein synthesis pathways[5][6][][8][9][10][11]. Further research is required to confirm the specific molecular target and mechanism of this compound in C. difficile.

Figure 1. Hypothesized mechanism of this compound's action against C. difficile.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as a selective antibiotic against C. difficile.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the MIC of this compound against C. difficile and a panel of commensal gut bacteria using the broth microdilution method.

Figure 2. Workflow for MIC determination.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Anaerobic broth medium (e.g., pre-reduced Brucella broth supplemented with hemin and vitamin K1)

-

96-well microtiter plates

-

C. difficile strain (e.g., ATCC 9689)

-

Panel of commensal gut bacteria (e.g., B. thetaiotaomicron, B. longum, E. coli)

-

Anaerobic chamber or jars

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL).

-

Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the anaerobic broth medium in the 96-well plate to achieve a range of desired concentrations.

-

Prepare Bacterial Inoculum: Culture the bacterial strains to the mid-logarithmic phase of growth. Adjust the optical density (OD) at 600 nm to a standardized value (e.g., 0.1) in fresh anaerobic broth. This corresponds to a specific colony-forming unit (CFU)/mL.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound against a human colon epithelial cell line (e.g., Caco-2) to evaluate its safety profile.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

This compound

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

Plate reader

Procedure:

-